molecular formula C21H24N4O B4746481 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline

2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline

Cat. No. B4746481
M. Wt: 348.4 g/mol
InChI Key: OJAWLNYCFYYEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPQ and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of EPPQ is not fully understood. However, it has been suggested that EPPQ inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects:
EPPQ has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have antimalarial activity. EPPQ has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPPQ in lab experiments is its potent activity against cancer cells and Plasmodium falciparum. This makes it an attractive candidate for further study in these fields. However, one of the limitations of using EPPQ is its potential toxicity. Further studies are needed to determine the safe dosage of EPPQ for use in humans.

Future Directions

There are several future directions for the study of EPPQ. One of the most promising areas is in cancer research. Further studies are needed to determine the efficacy of EPPQ in treating various types of cancer. Another area of future research is in the development of EPPQ as an antimalarial drug. Further studies are needed to determine the safety and efficacy of EPPQ in humans. Additionally, EPPQ has been shown to have anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, EPPQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using several methods and has been studied for its potential use in cancer research, as an antimalarial drug, and in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy and safety of EPPQ in humans.

Scientific Research Applications

EPPQ has been studied for its potential applications in several scientific fields. One of the most promising applications is in cancer research. EPPQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as an antimalarial drug. EPPQ has been shown to have potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.

properties

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-3-24-14-16(13-22-24)20-12-18(17-9-4-5-10-19(17)23-20)21(26)25-11-7-6-8-15(25)2/h4-5,9-10,12-15H,3,6-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAWLNYCFYYEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
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2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
Reactant of Route 3
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
Reactant of Route 4
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2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
Reactant of Route 5
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2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
Reactant of Route 6
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline

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